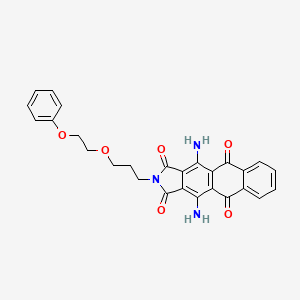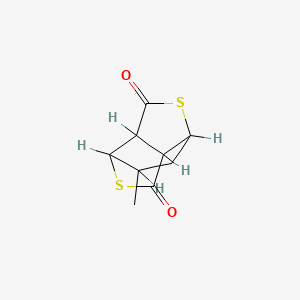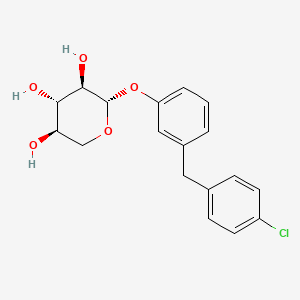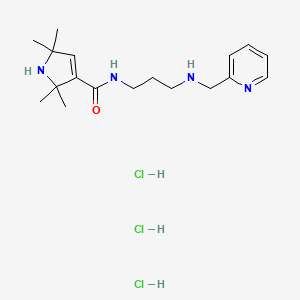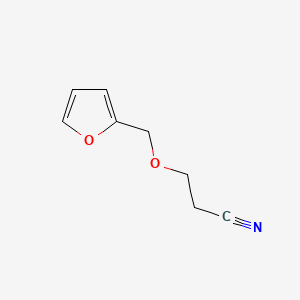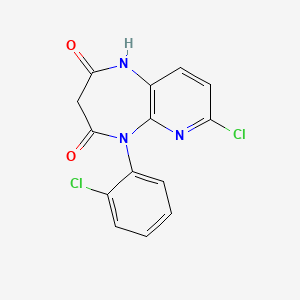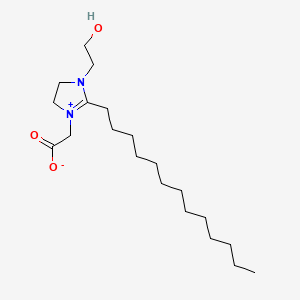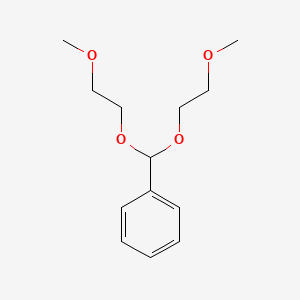![molecular formula C33H33FN8O B12697950 N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine CAS No. 85401-48-5](/img/structure/B12697950.png)
N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes multiple azo groups and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Azo Compounds: The initial step involves the diazotization of aniline derivatives followed by coupling with naphthylamines to form azo compounds.
Triazine Ring Formation: The next step involves the reaction of these azo compounds with cyanuric chloride under controlled conditions to form the triazine ring.
Substitution Reactions: Finally, the substitution of the triazine ring with dibutylamine and fluorine atoms is carried out under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving azo compounds and their biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine involves its interaction with molecular targets through its azo and triazine groups. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.
類似化合物との比較
Similar Compounds
- N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)phenyl]azo]phenoxy]-1,3,5-triazin-2-amine
- N,N-Dibutyl-4-chloro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine
Uniqueness
N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine is unique due to the presence of both fluorine and multiple azo groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
85401-48-5 |
|---|---|
分子式 |
C33H33FN8O |
分子量 |
576.7 g/mol |
IUPAC名 |
N,N-dibutyl-4-fluoro-6-[4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenoxy]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C33H33FN8O/c1-3-5-22-42(23-6-4-2)32-35-31(34)36-33(37-32)43-26-18-16-25(17-19-26)39-41-30-21-20-29(27-14-10-11-15-28(27)30)40-38-24-12-8-7-9-13-24/h7-21H,3-6,22-23H2,1-2H3 |
InChIキー |
DTGBAEHGWQQTRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



